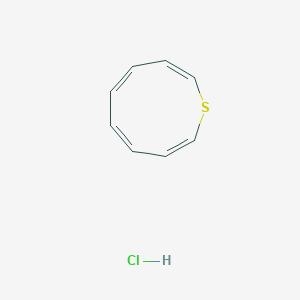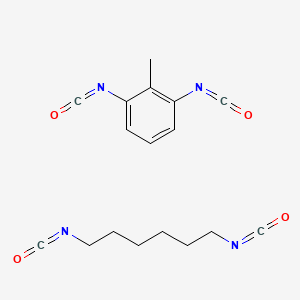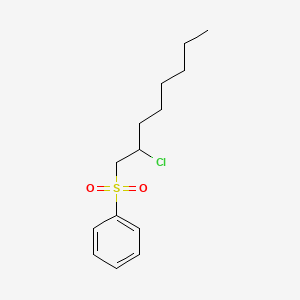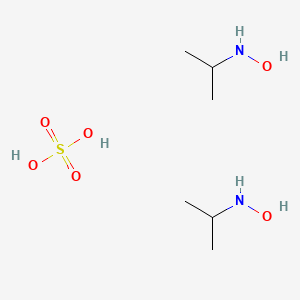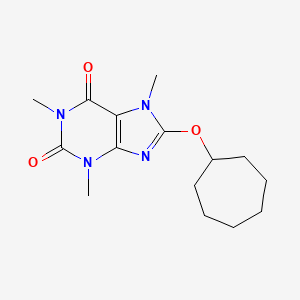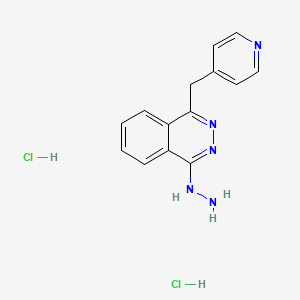
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride is a chemical compound with the molecular formula C14H13N5. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and contains a hydrazine group and a pyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of phthalazine with hydrazine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors, large-scale distillation, and purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
1-Hydrazinyl-4-(pyridin-4-ylmethyl)phthalazine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Phthalazine derivatives: These compounds share the phthalazine core but differ in their substituents and functional groups.
Hydrazine derivatives: These compounds contain the hydrazine group but have different aromatic or aliphatic groups attached.
Pyridine derivatives: These compounds contain the pyridine ring but may have different substituents or functional groups.
Propiedades
Fórmula molecular |
C14H15Cl2N5 |
|---|---|
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
[4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine;dihydrochloride |
InChI |
InChI=1S/C14H13N5.2ClH/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10;;/h1-8H,9,15H2,(H,17,19);2*1H |
Clave InChI |
VFVILJQBHSFQMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


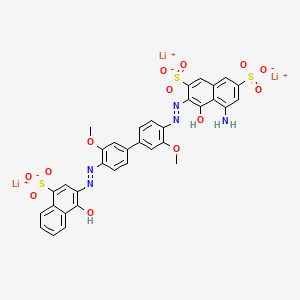
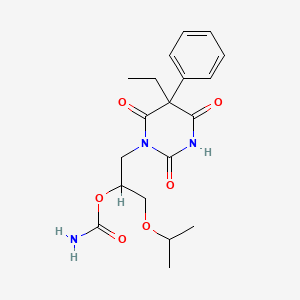

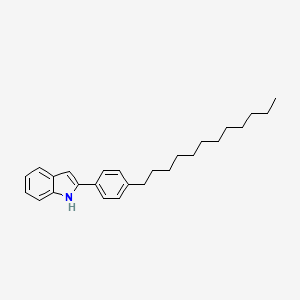
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
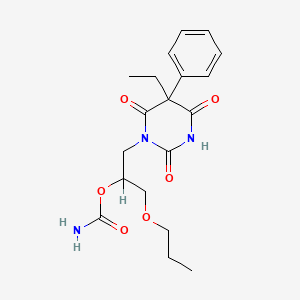
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
